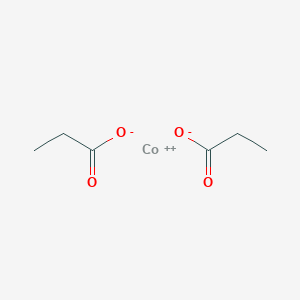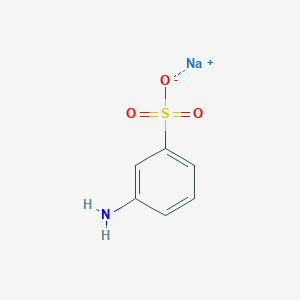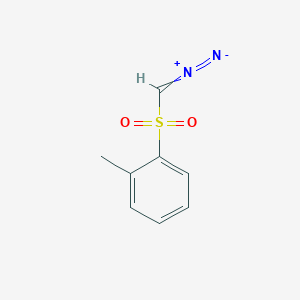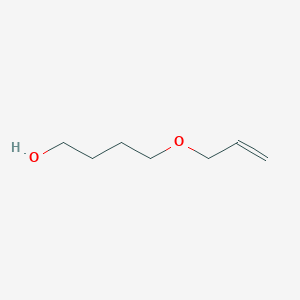
4-Allyloxy-1-butanol
概要
説明
Synthesis Analysis
The synthesis of compounds like 4-Allyloxy-1-butanol often involves complex chemical processes. For instance, the reductive cascade cyclization of but-3-enyl but-3-enoates, mediated by allylSmBr/HMPA/CuCl2·2H2O, is a method used to construct structurally interesting bridged bicyclic tertiary alcohols, yielding products like 2-(2-hydroxyethyl)bicyclo[2.1.1]hexan-1-ols with good yields and excellent diastereoselectivity (Shen et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds similar to 4-Allyloxy-1-butanol can be characterized using various spectroscopic techniques. For example, the butyrate derivatives of allyl 2-acetyl-3-(phenylamino)butanoate and 1,3-dioxane derivatives were analyzed using FTIR, 1H NMR, and 13C NMR spectroscopy, along with single crystal X-ray diffraction (Jebas et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving compounds like 4-Allyloxy-1-butanol are often complex. For example, the epoxidation of 1,4-bis(allyloxy)butane by hydrogen peroxide under phase transfer catalysis and transition metal salts was studied to determine the most advantageous conditions for epoxidation, including temperature, reaction time, and the type of catalyst (Kaczmarczyk et al., 2006).
Physical Properties Analysis
The physical properties of compounds like 4-Allyloxy-1-butanol can be studied through various experimental setups. Research on similar compounds like n-butanol, which shares structural similarities with 4-Allyloxy-1-butanol, provides insights into the properties of aliphatic saturated alcohols (Lee et al., 2008).
Chemical Properties Analysis
Analyzing the chemical properties of 4-Allyloxy-1-butanol involves understanding its reactivity and stability under different conditions. Studies on similar compounds, like the catalytic condensation of cis-2-butene-1,4-diol, can provide insights into the reactivity and potential applications of alcohols with similar structures (Kiesewetter et al., 2011).
科学的研究の応用
Butanol Production and Biofuel Applications : 4-Allyloxy-1-butanol, as a butanol derivative, is significant in the context of butanol production by clostridia. Butanol itself is a potential fuel or fuel additive and is used in chemical synthesis and as a solvent in various industries. Advances in biotechnology have renewed interest in fermentative butanol production (Lee et al., 2008).
Combustion and Kinetic Studies : Research on the combustion properties of butanol isomers, including 1-butanol, is relevant to understanding the combustion chemistry of linear and branched alcohols like 4-Allyloxy-1-butanol. These studies are crucial for developing bio-derived alternatives for conventional petroleum-derived fuels (Sarathy et al., 2012).
Natural Product Synthesis and Biological Activities : 2-Allyloxyphenol, related to 4-Allyloxy-1-butanol, was identified as a natural product from a marine actinobacterium. It showed antimicrobial and antioxidant properties, suggesting potential applications as a food preservative and oral disinfectant (Arumugam et al., 2010).
Chemical Synthesis and Catalysis : The epoxidation of 1,4-bis(allyloxy)butane by hydrogen peroxide using phase transfer catalysis is a significant reaction in organic synthesis. This process is evaluated in terms of conversion and yield, highlighting the applicability of 4-Allyloxy-1-butanol derivatives in chemical synthesis (Kaczmarczyk et al., 2006).
Material Science and Polymer Chemistry : The synthesis of α,α′‐heterobifunctionalized polymers containing aldehyde and allyloxy functional groups using initiators derived from 4-Allyloxy-1-butanol showcases its utility in creating advanced materials. These polymers have potential applications in various fields, including coatings and adhesives (Sane et al., 2013).
Atmospheric Chemistry and Environmental Studies : The study of the OH-initiated oxidation of 1-butanol in air is relevant for understanding the environmental impact and atmospheric behavior of 4-Allyloxy-1-butanol. This research helps in assessing the environmental footprint of alcohol-based fuels (Cavalli et al., 2002).
特性
IUPAC Name |
4-prop-2-enoxybutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-2-6-9-7-4-3-5-8/h2,8H,1,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDRAOLVEHKAAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80460769 | |
| Record name | 4-allyloxy-1-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80460769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Allyloxy-1-butanol | |
CAS RN |
1471-15-4 | |
| Record name | 4-allyloxy-1-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80460769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(prop-2-en-1-yloxy)butan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

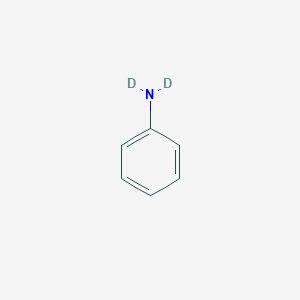
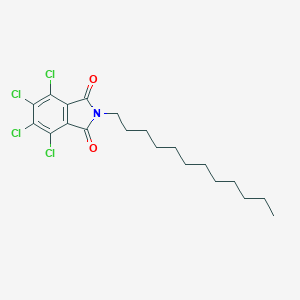

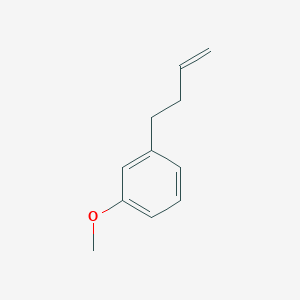
![1-Ethenyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B73685.png)

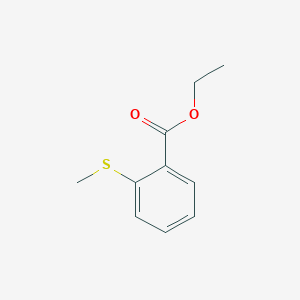
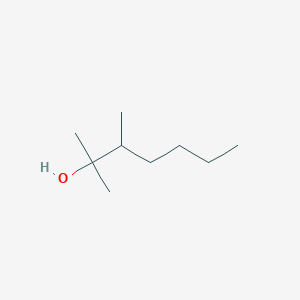
![Diethyl [2-(phenylthio)ethyl]malonate](/img/structure/B73692.png)
